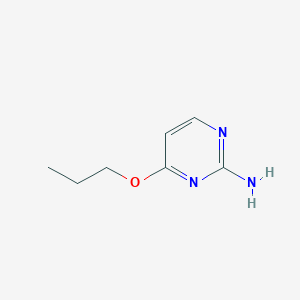

2-Pyrimidinamine, 4-propoxy-

説明

Structure

3D Structure

特性

分子式 |

C7H11N3O |

|---|---|

分子量 |

153.18 g/mol |

IUPAC名 |

4-propoxypyrimidin-2-amine |

InChI |

InChI=1S/C7H11N3O/c1-2-5-11-6-3-4-9-7(8)10-6/h3-4H,2,5H2,1H3,(H2,8,9,10) |

InChIキー |

WELSYRUGYUVOEJ-UHFFFAOYSA-N |

正規SMILES |

CCCOC1=NC(=NC=C1)N |

製品の起源 |

United States |

Synthetic Methodologies for 2 Pyrimidinamine, 4 Propoxy and Its Congeners

Classical Approaches for the Synthesis of 2-Pyrimidinamine, 4-propoxy-

The traditional synthesis of 2-Pyrimidinamine, 4-propoxy- typically involves a multi-step sequence starting from simple acyclic precursors. These methods are well-established in heterocyclic chemistry and rely on fundamental reaction principles.

Condensation Reactions and Heterocyclic Ring Closure Strategies

The foundational approach to constructing the pyrimidine (B1678525) ring is the condensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a guanidine (B92328) derivative. A common and economically viable starting point for the synthesis of the target molecule is the reaction of diethyl malonate with guanidine in the presence of a base, such as sodium ethoxide. This reaction proceeds via a cyclocondensation mechanism to form the stable heterocyclic ring of 2-amino-4,6-dihydroxypyrimidine (B16511). The optimization of reaction conditions, including the choice of solvent (typically ethanol (B145695) or methanol) and the stoichiometry of the base, is crucial for achieving high yields and purity of the product. High yields, often exceeding 85%, have been reported for this transformation under optimized conditions chemicalbook.comnih.gov.

The resulting 2-amino-4,6-dihydroxypyrimidine serves as a key intermediate. The hydroxyl groups at the 4 and 6 positions are then activated for subsequent nucleophilic substitution by converting them into better leaving groups, most commonly chlorine atoms. This is typically achieved by treating the dihydroxypyrimidine with a chlorinating agent, such as phosphorus oxychloride (POCl₃) googleapis.comgoogle.comnih.govgoogle.com. The reaction can be carried out in the presence of a tertiary amine, like triethylamine (B128534) or N,N-dimethylaniline, which acts as an acid scavenger. The temperature of the chlorination reaction is a critical parameter and is generally maintained between 50 and 100°C to ensure efficient conversion while minimizing the formation of byproducts googleapis.com. This step yields 2-amino-4,6-dichloropyrimidine (B145751), a versatile precursor for the introduction of various substituents onto the pyrimidine ring.

Amination Reactions in the Pyrimidine Synthesis Context

With 2-amino-4,6-dichloropyrimidine in hand, the propoxy group can be introduced at the 4-position through a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atoms on the pyrimidine ring are activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogens.

The reaction of 2-amino-4,6-dichloropyrimidine with sodium propoxide, generated in situ from propanol (B110389) and a strong base like sodium hydride or sodium metal, leads to the displacement of one of the chlorine atoms. The regioselectivity of this substitution, favoring the 4-position over the 6-position, can often be controlled by carefully managing the reaction conditions, such as temperature and stoichiometry of the nucleophile. In symmetrically substituted 4,6-dichloropyrimidines, the positions are equivalent, simplifying the reaction. The reaction is typically carried out in an excess of propanol, which also serves as the solvent. This nucleophilic substitution furnishes the desired product, 2-Pyrimidinamine, 4-propoxy-, with a remaining chlorine atom at the 6-position, which can be removed in a subsequent reduction step if desired, or used for further functionalization. SNAr reactions on symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives under conventional conditions and stoichiometric control of reactants have been shown to work well with different types of nucleophiles mdpi.com.

Advanced Synthetic Strategies for 2-Pyrimidinamine, 4-propoxy-

In recent years, the development of more efficient and sustainable synthetic methods has led to the application of advanced strategies in pyrimidine synthesis. These approaches aim to reduce reaction times, improve yields, and minimize environmental impact.

Transition Metal-Catalyzed Coupling Reactions in Pyrimidine Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds. While this reaction is more commonly used to form arylamines, it can be conceptually applied to the synthesis of 2-aminopyrimidines. For instance, a 2-halopyrimidine could be coupled with an ammonia (B1221849) equivalent or a primary amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand to introduce the amino group. New N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized from the corresponding amines using optimized Buchwald-Hartwig amination conditions nih.gov. However, for the synthesis of the parent 2-aminopyrimidine (B69317), a more direct approach would be the amination of a pre-functionalized 4-propoxypyrimidine. For example, 2-chloro-4-propoxypyrimidine (B3387517) could potentially be aminated using ammonia or an ammonia surrogate in the presence of a palladium catalyst. The choice of ligand is critical for the success of these reactions, with sterically hindered and electron-rich phosphine ligands often providing the best results nih.govrsc.orgthieme-connect.com.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 110 | 75-85 | nih.gov |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 60-70 | General Buchwald-Hartwig Conditions |

| [Pd(allyl)Cl]₂ | cataCXium A | K₃PO₄ | Dioxane | 120 | 80-90 | General Buchillary-Hartwig Conditions |

Application of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrimidines, to develop more environmentally benign processes. This includes the use of safer solvents, renewable starting materials, and catalytic methods to reduce waste and energy consumption. For the synthesis of 2-Pyrimidinamine, 4-propoxy-, green approaches could involve the use of water as a solvent for the initial condensation reaction, the use of a reusable solid acid or base catalyst, and the avoidance of hazardous reagents like phosphorus oxychloride. Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the product, are a cornerstone of green chemistry and offer a more atom-economical route to substituted pyrimidines rasayanjournal.co.injmaterenvironsci.comeurekaselect.comresearchgate.net.

| Green Chemistry Principle | Application in Pyrimidine Synthesis | Potential Benefit |

| Use of Safer Solvents | Water or ethanol as solvent for condensation | Reduced toxicity and environmental impact |

| Catalysis | Use of reusable solid acid/base catalysts | Easier product purification and catalyst recycling |

| Atom Economy | Multicomponent reactions | Higher efficiency and reduced waste |

| Safer Reagents | Alternative to POCl₃ for chlorination | Avoidance of hazardous and corrosive reagents |

Microwave-Assisted and Flow Chemistry Techniques

Microwave-assisted organic synthesis has been shown to significantly accelerate many chemical reactions, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating methods researchgate.netacs.orgrsc.orgnanobioletters.com. The synthesis of 2-aminopyrimidine derivatives has been successfully achieved using microwave irradiation, particularly in condensation and substitution reactions. For the synthesis of 2-Pyrimidinamine, 4-propoxy-, the nucleophilic substitution of the chlorine atom in 2-amino-4-chloropyrimidine (B19991) with propoxide could be efficiently promoted by microwave heating, potentially reducing the reaction time from hours to minutes.

Flow chemistry, where reactions are carried out in a continuously flowing stream in a reactor, offers several advantages over batch processing, including enhanced safety, better process control, and easier scalability. The synthesis of pyrimidine derivatives has been demonstrated using flow chemistry, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. A multi-step synthesis of 2-Pyrimidinamine, 4-propoxy- could be adapted to a continuous flow process, where intermediates are generated and consumed in a continuous stream, potentially leading to a more efficient and automated production method vapourtec.comresearchgate.net.

| Technique | Reaction Step | Typical Conditions | Advantages | Reference |

| Microwave-Assisted | Nucleophilic Substitution | 100-150°C, 10-30 min | Rapid reaction times, improved yields | researchgate.netacs.org |

| Flow Chemistry | Multicomponent Condensation | 120-150°C, continuous flow | Enhanced safety, scalability, process control | vapourtec.comresearchgate.net |

Stereoselective Synthesis of Chiral Analogs of 2-Pyrimidinamine, 4-propoxy-

The stereoselective synthesis of chiral analogs of 2-Pyrimidinamine, 4-propoxy-, where a stereocenter is introduced into the propoxy side chain, presents a significant challenge in synthetic organic chemistry. While direct asymmetric synthesis of such specific analogs is not extensively documented in publicly available literature, several established methodologies for the asymmetric synthesis of chiral alcohols and ethers can be adapted to achieve this goal. These strategies generally involve the preparation of a chiral propoxy precursor which is then coupled to the pyrimidine core.

One prominent approach involves the catalytic asymmetric reduction of a corresponding ketone precursor. This can be achieved using chiral catalysts, such as those based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands. For instance, the use of Noyori-type Ru(II)-diamine-diphosphine catalysts is well-established for the asymmetric hydrogenation of ketones, affording chiral alcohols with high enantiomeric excess (ee) liverpool.ac.uk. Similarly, biocatalytic reductions employing alcohol dehydrogenases (ADHs) offer an environmentally friendly and highly selective alternative for producing chiral alcohols. rsc.org These enzymes can operate under mild conditions and often exhibit excellent enantioselectivity. rsc.org

Another powerful strategy is the kinetic resolution of racemic alcohols. This can be accomplished through enzymatic acylation, where a lipase (B570770) selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the acylated and unacylated enantiomers. Metal/lipase-combo catalyzed dynamic kinetic resolution (DKR) represents a more advanced approach, where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product.

Furthermore, the asymmetric synthesis of chiral ethers can be achieved through methods such as the palladium-catalyzed asymmetric allylic alkylation of phenols with allylic carbonates, which can produce chiral allylic aryl ethers with high enantiomeric purity. nih.gov While not directly applicable to a saturated propoxy group, this highlights the potential of transition metal catalysis in constructing chiral C-O bonds. More recent developments include the use of chiral phosphoric acids to catalyze the desymmetric acylation of prochiral diamines with azlactones, leading to the formation of axially chiral diaryl ethers. acs.org

A plausible synthetic route to a chiral analog of 2-Pyrimidinamine, 4-propoxy- could, therefore, involve the following conceptual steps:

Synthesis of a chiral propanol derivative: This could be achieved via asymmetric reduction of a propanone derivative or kinetic resolution of a racemic propanol derivative.

Activation of the chiral alcohol: The resulting chiral alcohol would then be converted into a more reactive species, such as an alkyl halide or a sulfonate ester.

Nucleophilic substitution: Finally, the activated chiral propoxy precursor would be reacted with a suitable pyrimidine derivative, such as 2-amino-4-chloropyrimidine, in a nucleophilic substitution reaction to furnish the desired chiral analog of 2-Pyrimidinamine, 4-propoxy-.

Below is a table summarizing potential catalytic systems for the key stereoselective step:

| Catalytic System | Reaction Type | Key Features |

| Ru(II)-diamine-diphosphine catalysts | Asymmetric Hydrogenation | High enantioselectivity for ketone reduction. |

| Alcohol Dehydrogenases (ADHs) | Biocatalytic Reduction | Environmentally friendly, high enantioselectivity. |

| Lipases | Kinetic Resolution | Effective for resolving racemic alcohols. |

| Palladium complexes with chiral ligands | Asymmetric Allylic Alkylation | Forms chiral C-O bonds with high ee. |

| Chiral Phosphoric Acids | Desymmetric Acylation | Can induce axial chirality in ethers. |

Process Chemistry Considerations for Scalable Production of 2-Pyrimidinamine, 4-propoxy-

A key consideration is the selection of starting materials and reagents that are readily available, inexpensive, and safe to handle on a large scale. For instance, a common industrial route to 2-aminopyrimidines involves the reaction of guanidine nitrate (B79036) with suitable precursors under basic conditions, often employing sodium methoxide. google.com The choice of solvent is also critical, impacting reaction rates, product purity, and process safety. While laboratory-scale syntheses may utilize a variety of solvents, industrial processes often favor those with lower toxicity, higher flash points, and easier recyclability.

The reaction conditions must be optimized to maximize yield and throughput while minimizing the formation of impurities. This includes parameters such as reaction temperature, pressure, and reaction time. For the synthesis of 2-aminopyrimidine, for example, a patented process describes a reaction temperature of 80-90 °C under a pressure of 0.20-0.25 MPa. google.com The order of addition of reagents can also significantly influence the outcome of the reaction and the impurity profile.

Work-up and purification procedures are crucial for obtaining the final product with the desired purity. On a large scale, methods like crystallization are preferred over chromatography due to cost and efficiency. The development of a robust crystallization process is therefore a key aspect of process development, focusing on solvent selection, cooling profiles, and seeding strategies to ensure consistent crystal form and particle size distribution.

Process safety is of paramount importance in scalable production. A thorough hazard evaluation of all raw materials, intermediates, and the final product, as well as the reaction conditions, is essential. This includes understanding thermal stability, potential for runaway reactions, and the toxicity of all substances involved.

A summary of key process chemistry considerations is provided in the table below:

| Consideration | Key Aspects |

| Raw Material Selection | Cost, availability, safety, and purity of starting materials and reagents. |

| Reaction Optimization | Temperature, pressure, concentration, reaction time, and order of addition to maximize yield and minimize impurities. |

| Solvent Choice | Safety (flash point, toxicity), environmental impact, cost, and ease of recovery and recycling. |

| Work-up and Purification | Development of scalable and efficient methods, with a preference for crystallization over chromatography. |

| Process Safety | Hazard analysis of all materials and reactions, including thermal stability and potential for runaway reactions. |

| Sustainability | Minimization of waste (high atom economy), energy consumption, and use of hazardous substances; low Process Mass Intensity (PMI). |

Derivatization and Structural Modification of 2 Pyrimidinamine, 4 Propoxy

Synthesis of Novel 2-Pyrimidinamine, 4-propoxy- Derivatives

The synthesis of novel derivatives from the 2-Pyrimidinamine, 4-propoxy- core can be systematically approached by targeting its three main reactive domains: the exocyclic amino group, the propoxy moiety, and the pyrimidine (B1678525) ring itself.

The primary amine at the C2 position is a key handle for derivatization due to its high nucleophilicity. A variety of functional groups can be introduced through standard amine chemistry.

Acylation and Sulfonylation: The amino group readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are typically performed in the presence of a base (e.g., triethylamine (B128534), pyridine) to neutralize the acid byproduct. This strategy allows for the introduction of a vast array of substituents, modulating properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.

Alkylation and Arylation: N-alkylation can be achieved using alkyl halides, though over-alkylation to form tertiary amines can be a competing side reaction. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, offers a more controlled method for synthesizing mono-N-alkylated derivatives. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl or N-heteroaryl derivatives, significantly expanding the accessible chemical space.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to N,N'-disubstituted ureas and thioureas. These functional groups can act as potent hydrogen bond donors and acceptors, influencing molecular recognition and biological activity.

Table 1: Representative N-Substitution Reactions for 2-Pyrimidinamine, 4-propoxy-

| Reaction Type | Reagent | Typical Conditions | Product Class |

|---|---|---|---|

| Acylation | Acetyl chloride, Benzoyl chloride | Pyridine or Et3N, DCM, 0°C to rt | N-Acyl-2-pyrimidinamine |

| Sulfonylation | Tosyl chloride, Mesyl chloride | Pyridine or DMAP, DCM, rt | N-Sulfonyl-2-pyrimidinamine |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 | Dichloroethane, rt | N-Alkyl-2-pyrimidinamine |

| Urea Formation | Alkyl/Aryl isocyanate | THF or DCM, rt | N-((4-propoxypyrimidin-2-yl)carbamoyl) amine |

The 4-propoxy group is generally stable, but it can be modified to introduce functionality or alter solubility.

Ether Cleavage and Re-alkylation: The propoxy ether can be cleaved using strong acids like HBr or Lewis acids such as BBr₃ to yield the corresponding 4-hydroxypyrimidine (B43898) derivative. This intermediate serves as a platform for introducing new alkoxy groups through Williamson ether synthesis. Reacting the hydroxylated pyrimidine with a variety of alkyl halides (e.g., those containing terminal esters, nitriles, or protected amines) allows for significant chain extension and functionalization.

Terminal Functionalization: While direct functionalization of the unactivated propyl chain is challenging, a synthetic strategy starting from a precursor like 2-amino-4-chloropyrimidine (B19991) allows for the initial introduction of a functionalized alcohol (e.g., 3-bromopropanol) via nucleophilic substitution. The terminal bromide can then be converted to other functional groups (azides, amines, thiols) prior to or after its attachment to the pyrimidine ring, providing a versatile route to derivatives with modified chains.

The pyrimidine ring's reactivity is strongly influenced by its substituents. The electron-donating 2-amino and 4-propoxy groups activate the ring, particularly at the C5 position, towards electrophilic attack.

Electrophilic Substitution:

Halogenation: Selective monohalogenation at the C5 position is readily achievable using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile (B52724) or DMF. The resulting 5-halo derivative is a crucial intermediate for further modifications via cross-coupling reactions.

Nitration/Nitrosation: Under controlled conditions, the activated C5 position can undergo nitrosation with nitrous acid, which can subsequently be oxidized to a nitro group. researchgate.net Direct nitration is also possible but may require milder conditions to avoid degradation.

Formylation: Vilsmeier-Haack type reactions can introduce a formyl group at the C5 position, providing a handle for further synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr): Direct SNAr on the unsubstituted ring is not feasible. However, if a leaving group, such as a halogen, is present at the C4 or C6 position, it can be displaced by various nucleophiles. For the parent compound, a halogen would first need to be introduced. For instance, the 5-halo derivatives mentioned above can undergo palladium-catalyzed reactions. Suzuki, Stille, or Sonogashira cross-coupling reactions on a 5-bromo-2-amino-4-propoxypyrimidine intermediate can be used to install aryl, vinyl, or alkynyl groups, dramatically increasing molecular complexity.

Exploration of Linker Chemistry for Conjugation with Biomolecules

The functional groups on 2-Pyrimidinamine, 4-propoxy- serve as potential attachment points for linkers used in bioconjugation (e.g., for creating antibody-drug conjugates or probes). The 2-amino group is the most common site for conjugation. Amide bond formation with a linker containing a carboxylic acid is a robust and widely used strategy. The linker itself can be designed to be cleavable (e.g., by pH changes or specific enzymes) or non-cleavable and can incorporate spacers like polyethylene (B3416737) glycol (PEG) to improve solubility and pharmacokinetic properties. Alternatively, functional groups introduced at the C5 position or on the propoxy chain can provide orthogonal sites for conjugation, allowing for more complex constructs.

Design and Synthesis of Fused Heterocyclic Systems Derived from 2-Pyrimidinamine, 4-propoxy-

Fusing a second heterocyclic ring to the pyrimidine core is a powerful strategy for generating novel, rigid scaffolds with distinct biological profiles. duq.eduderpharmachemica.com A common approach involves a "annulation" strategy that utilizes the 2-amino group and an adjacent, functionalized C5 position.

A representative synthesis could involve the initial halogenation of 2-Pyrimidinamine, 4-propoxy- at the C5 position, followed by a Sonogashira coupling with a terminal alkyne (e.g., trimethylsilylacetylene). After deprotection, the resulting 5-ethynyl derivative can undergo an intramolecular cyclization, often catalyzed by a transition metal, to form a pyrrolo[2,3-d]pyrimidine. The specific conditions and reagents can be varied to produce a wide range of fused systems, such as pyrazolo[3,4-d]pyrimidines or thieno[2,3-d]pyrimidines. nih.gov

Table 2: General Strategy for Fused Ring Synthesis

| Step | Description | Example Reaction | Resulting Intermediate/Product |

|---|---|---|---|

| 1 | Activation of C5 Position | Bromination with NBS | 5-Bromo-2-pyrimidinamine, 4-propoxy- |

| 2 | Introduction of Second Fragment | Sonogashira coupling with an alkyne | 5-Alkynyl-2-pyrimidinamine, 4-propoxy- |

| 3 | Cyclization/Annulation | Base or metal-catalyzed intramolecular reaction | Fused heterocyclic system (e.g., Pyrrolo[2,3-d]pyrimidine) |

Parallel Synthesis and Combinatorial Chemistry Approaches for Analogs

To efficiently explore the SAR of the 2-Pyrimidinamine, 4-propoxy- scaffold, parallel synthesis and combinatorial chemistry techniques can be employed to rapidly generate large, focused libraries of analogs. nih.gov

One approach involves immobilizing a suitable pyrimidine precursor on a solid support and carrying out a series of reactions in a spatially separated array (e.g., a 96-well plate). A more common method in modern drug discovery is solution-phase parallel synthesis. For example, a common intermediate, such as 5-bromo-2-amino-4-propoxypyrimidine, can be aliquoted into an array of reaction vessels. Each vessel can then be treated with a different building block, for instance, a unique boronic acid for a Suzuki coupling library, or a different amine for a Buchwald-Hartwig amination library. This strategy allows for the systematic variation of substituents at a specific position, enabling a thorough investigation of the chemical space around the core scaffold. nih.gov

Structure Activity Relationship Sar Studies of 2 Pyrimidinamine, 4 Propoxy Derivatives

Identification of Key Pharmacophoric Features within the 2-Pyrimidinamine, 4-propoxy- Scaffold

The biological activity of 2-pyrimidinamine, 4-propoxy- derivatives is intrinsically linked to a set of key pharmacophoric features. These features represent the essential three-dimensional arrangement of chemical functionalities required for optimal interaction with a biological target, often the ATP-binding pocket of a protein kinase. google.comrsc.org

Impact of Substituent Variation on In Vitro Biological Activity

The biological activity of the 2-pyrimidinamine, 4-propoxy- scaffold can be finely tuned by introducing various substituents at other positions of the pyrimidine (B1678525) ring or on the amino and propoxy groups themselves. These modifications can modulate the electronic, steric, and lipophilic properties of the molecule, thereby influencing its interaction with the target protein.

Electronic and Steric Contributions to Activity Modulation

The electronic nature of substituents can significantly impact the hydrogen bonding capacity of the 2-amino group and the pyrimidine nitrogens. Electron-withdrawing groups can enhance the hydrogen bond donating ability of the amino group, while electron-donating groups can increase the basicity of the pyrimidine nitrogens, making them better hydrogen bond acceptors. omicsonline.org

Steric bulk is another critical factor. The introduction of bulky substituents can either enhance or diminish activity, depending on the topography of the binding site. In some cases, a larger group may be required to fill a specific hydrophobic pocket, while in others, it may lead to steric clashes, reducing binding affinity. For instance, in related 2,4-diaminopyrimidine (B92962) series, the nature and size of substituents at the 5-position have been shown to significantly influence potency.

To illustrate the impact of substituent variation, consider the following hypothetical data for a series of 2-pyrimidinamine, 4-propoxy- analogs tested against a target kinase:

Note: This data is illustrative and based on general principles of SAR for kinase inhibitors.

Influence of Lipophilicity and Hydrogen Bonding on Molecular Interactions

Lipophilicity, often quantified by the partition coefficient (LogP), is a key determinant of a compound's ability to cross cell membranes and interact with hydrophobic regions of a protein target. The 4-propoxy group itself contributes to the lipophilicity of the scaffold. nih.gov Further modifications can be made to optimize this property. For example, increasing the length of the alkyl chain at the 4-position (e.g., from propoxy to butoxy) would increase lipophilicity, which could enhance binding to a hydrophobic pocket, but might also lead to decreased aqueous solubility.

Hydrogen bonding is fundamental to the binding of these derivatives. The 2-amino group's ability to form hydrogen bonds is a primary driver of affinity. Alterations that disrupt this interaction, such as N-alkylation of the amino group, often lead to a significant loss of activity. Conversely, introducing additional hydrogen bond donors or acceptors at other positions can sometimes lead to new, favorable interactions with the target.

Stereochemical and Regioisomeric Effects on Biological Potency

The three-dimensional arrangement of atoms (stereochemistry) and the position of substituents (regioisomerism) can have a profound impact on the biological activity of 2-pyrimidinamine, 4-propoxy- derivatives. Chiral centers introduced into the molecule, for instance in substituents on the pyrimidine ring or on the propoxy chain, can lead to enantiomers with vastly different potencies. This is because the binding pocket of a protein is itself chiral, and only one enantiomer may fit optimally.

Regioisomerism, the placement of substituents at different positions on the pyrimidine ring, is also critical. For example, moving the propoxy group from the 4-position to the 5- or 6-position would drastically alter the molecule's shape and its ability to interact with the target's hydrophobic pocket, likely resulting in a significant loss of activity. Similarly, the relative positions of substituents on any appended aromatic rings can be crucial for activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-Pyrimidinamine, 4-propoxy- Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comdergipark.org.trmdpi.com For 2-pyrimidinamine, 4-propoxy- analogs, a QSAR model could be developed to predict the inhibitory activity of new, unsynthesized derivatives.

The process typically involves:

Data Set Preparation: A series of 2-pyrimidinamine, 4-propoxy- derivatives with their corresponding in vitro biological activity data (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), geometric descriptors (e.g., molecular surface area), and electronic descriptors (e.g., partial charges).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates a selection of the most relevant descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A hypothetical QSAR equation for a series of 2-pyrimidinamine, 4-propoxy- analogs might look like:

log(1/IC50) = a(LogP) - b(ASA) + c(H-bond donors) + d

Where:

log(1/IC50) is the biological activity.

LogP is the lipophilicity.

ASA is the accessible surface area.

H-bond donors is the number of hydrogen bond donors.

a, b, c, and d are coefficients determined by the regression analysis.

Such models can provide valuable insights into the key structural features driving activity and can guide the rational design of more potent and selective analogs.

Pre Clinical Biological Evaluation and Mechanistic Insights for 2 Pyrimidinamine, 4 Propoxy

In Vitro Enzyme Inhibition Assays

In vitro enzyme inhibition assays are fundamental in characterizing the biochemical activity of a test compound. These assays measure the ability of the compound to interfere with the function of specific enzymes, providing insights into its potential therapeutic mechanism. Pyrimidine (B1678525) derivatives are widely recognized for their capacity to inhibit various enzymes, particularly kinases and phosphodiesterases, which are crucial regulators of cellular signaling pathways.

Characterization of Specific Enzyme Targets (e.g., Kinases, Phosphodiesterases)

The 2-aminopyrimidine (B69317) scaffold is a common core structure in many kinase inhibitors. These enzymes play a pivotal role in cell signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, compounds containing this scaffold are often screened against a panel of kinases to identify specific targets. For instance, various pyrimidine derivatives have demonstrated inhibitory activity against cyclin-dependent kinases (CDKs) like CDK2, CDK4, and CDK6, as well as focal adhesion kinase (FAK), which are involved in cell cycle progression and cell migration. google.com The general structure of 2-Pyrimidinamine, 4-propoxy- suggests its potential as a kinase inhibitor.

Similarly, phosphodiesterases (PDEs) are another important class of enzymes that are targeted by pyrimidine-based compounds. PDEs are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in a multitude of cellular processes. googleapis.com Inhibition of PDEs, particularly PDE4, can lead to an increase in intracellular cAMP levels, which can have anti-inflammatory and other therapeutic effects. googleapis.com The structural features of 2-Pyrimidinamine, 4-propoxy- are consistent with those of other known PDE inhibitors.

While specific enzyme targets for 2-Pyrimidinamine, 4-propoxy- are not extensively documented in publicly available literature, its structural similarity to known kinase and phosphodiesterase inhibitors suggests that it may exhibit activity against these enzyme families. Further enzymatic screening would be necessary to fully characterize its target profile.

Kinetic Studies and Mechanism of Enzyme Inhibition

Kinetic studies are essential to understand how a compound inhibits an enzyme. These studies can determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed, and provide the inhibition constant (Kᵢ), which is a measure of the inhibitor's potency. khanacademy.org The mechanism of inhibition can provide valuable information about how the inhibitor binds to the enzyme and how it might function in a biological system. khanacademy.org

For pyrimidine-based inhibitors, the mechanism of action often involves competitive binding to the ATP-binding pocket of kinases, thereby preventing the phosphorylation of substrate proteins. nih.gov In the case of phosphodiesterases, inhibitors typically bind to the active site and prevent the hydrolysis of cAMP. nih.gov

Cell-Based Phenotypic Screening and Cytotoxicity Assays

Cell-based assays are crucial for evaluating the biological effects of a compound in a more complex biological context than isolated enzyme assays. These assays can provide information on a compound's cytotoxicity, its effect on cell proliferation, and its ability to modulate specific cellular pathways.

Evaluation in Various Cell Lines and Disease Models (In Vitro)

The cytotoxic effects of 2-Pyrimidinamine, 4-propoxy- have been evaluated in preliminary studies against human cancer cell lines. Specifically, it has been noted to exhibit significant cytotoxicity against A549, a human lung carcinoma cell line, and MCF-7, a human breast adenocarcinoma cell line. The observed cytotoxicity suggests that this compound has the potential to inhibit the growth of cancer cells.

The table below summarizes the cell lines in which the activity of 2-Pyrimidinamine, 4-propoxy- or structurally related pyrimidine derivatives has been assessed.

| Cell Line | Cancer Type | Compound Class | Observed Effect | Reference |

| A549 | Lung Carcinoma | 2-Pyrimidinamine, 4-propoxy- | Significant cytotoxicity, Pro-apoptotic effects | |

| MCF-7 | Breast Adenocarcinoma | 2-Pyrimidinamine, 4-propoxy- | Significant cytotoxicity, Pro-apoptotic effects | |

| PC3 | Prostate Cancer | Pyrrolo[2,3-d]pyrimidine derivative | Potent cytotoxicity | nih.gov |

| SW480 | Colon Cancer | Pyrrolo[2,3-d]pyrimidine derivative | Cytotoxicity | nih.gov |

| HepG2 | Hepatocellular Carcinoma | Benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivative | Cytotoxicity | ekb.eg |

Assessment of Cellular Pathway Modulation (e.g., Cell Cycle, Apoptosis)

In addition to its cytotoxic effects, 2-Pyrimidinamine, 4-propoxy- has been observed to induce pro-apoptotic effects in cancer cells. Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells, and its induction is a key mechanism of many anticancer drugs. The ability of this compound to trigger apoptosis in cancer cells further highlights its potential as a therapeutic agent.

Studies on related pyrimidine derivatives have shown that they can induce cell cycle arrest and apoptosis through various mechanisms. nih.gov For example, some pyrrolo[2,3-d]pyrimidine derivatives have been shown to cause cell cycle arrest at different stages and induce apoptosis through the intrinsic (mitochondrial) pathway. nih.gov This is often characterized by changes in the expression of key apoptosis-regulating proteins such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), as well as the activation of caspases. nih.gov

Further investigation into the specific molecular pathways modulated by 2-Pyrimidinamine, 4-propoxy- would be necessary to elucidate its precise mechanism of action. This would involve techniques such as flow cytometry to analyze the cell cycle distribution and western blotting to measure the levels of key proteins involved in apoptosis and other relevant signaling pathways.

Receptor Binding and Ligand Displacement Studies (In Vitro)

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays are particularly important for understanding the potential on-target and off-target effects of a drug candidate. Pyrimidine derivatives have been reported to interact with a variety of receptors, including adenosine receptors and G protein-coupled receptors (GPCRs). google.com

Currently, there is no specific data available from receptor binding or ligand displacement studies for 2-Pyrimidinamine, 4-propoxy-. To assess its receptor interaction profile, it would need to be tested in a panel of receptor binding assays. Such studies would typically involve using radiolabeled ligands that are known to bind to specific receptors and measuring the ability of 2-Pyrimidinamine, 4-propoxy- to displace these ligands. The results of these assays would provide important information about its selectivity and potential for off-target effects.

Molecular Target Identification and Engagement Studies

The initial and most critical step in the pre-clinical evaluation of a new chemical entity is the identification of its molecular target(s). Understanding which protein or proteins the compound interacts with is fundamental to elucidating its mechanism of action and potential therapeutic applications.

To determine the molecular target of 2-Pyrimidinamine, 4-propoxy-, a series of biochemical and biophysical assays would be required. Techniques such as affinity chromatography, where the compound is immobilized to a solid support to "pull down" its binding partners from cell lysates, could be employed. Subsequent identification of these proteins by mass spectrometry would provide initial clues about its targets.

Further characterization would involve quantitative binding assays to measure the affinity of the interaction. Methods like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Microscale Thermophoresis (MST) would be used to determine the dissociation constant (Kd), a measure of how tightly the compound binds to its target.

Table 5.4.1: Hypothetical Protein-Ligand Interaction Data for 2-Pyrimidinamine, 4-propoxy-

| Target Protein | Assay Type | Dissociation Constant (Kd) |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as no specific target binding data for 2-Pyrimidinamine, 4-propoxy- is currently available in the public domain.

A crucial aspect of pre-clinical safety assessment is the evaluation of off-target activities. Interaction with unintended proteins can lead to adverse effects. Therefore, 2-Pyrimidinamine, 4-propoxy- would need to be screened against a broad panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common off-target proteins. These large-scale screening panels are commercially available and provide a comprehensive overview of a compound's selectivity.

Table 5.4.2: Illustrative Off-Target Activity Screening Panel for 2-Pyrimidinamine, 4-propoxy-

| Target Class | Number of Targets Screened | Significant Hits (e.g., >50% inhibition at 10 µM) |

| Kinases | Data Not Available | Data Not Available |

| GPCRs | Data Not Available | Data Not Available |

| Ion Channels | Data Not Available | Data Not Available |

| Other Enzymes | Data Not Available | Data Not Available |

This table represents a typical format for presenting off-target screening data. No such data is currently available for 2-Pyrimidinamine, 4-propoxy-.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Research Tools

Understanding the ADME properties of a compound is essential to assess its potential as a research tool and, eventually, as a drug candidate. These properties determine the compound's concentration and persistence in the body, which are critical for its efficacy and safety.

The metabolic stability of a compound is its susceptibility to breakdown by drug-metabolizing enzymes, primarily located in the liver. This is typically assessed in vitro using liver microsomes, which contain phase I metabolizing enzymes (like cytochrome P450s), and hepatocytes (liver cells), which contain both phase I and phase II enzymes. The rate of disappearance of the parent compound over time is measured to determine its half-life (t1/2) and intrinsic clearance (CLint).

Table 5.5.1: Representative Metabolic Stability Data

| System | Species | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Liver Microsomes | Human | Data Not Available | Data Not Available |

| Liver Microsomes | Mouse | Data Not Available | Data Not Available |

| Hepatocytes | Human | Data Not Available | Data Not Available |

| Hepatocytes | Mouse | Data Not Available | Data Not Available |

This table illustrates the type of data generated from metabolic stability assays. Specific data for 2-Pyrimidinamine, 4-propoxy- is not available.

A compound's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier, is a key determinant of its distribution and bioavailability. In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using Caco-2 or MDCK cell lines are commonly used to predict passive diffusion and active transport across these membranes.

Table 5.5.2: Typical Membrane Permeability Assay Results

| Assay Type | Direction | Apparent Permeability (Papp, 10-6 cm/s) | Efflux Ratio |

| Caco-2 | Apical to Basolateral (A-B) | Data Not Available | Data Not Available |

| Caco-2 | Basolateral to Apical (B-A) | Data Not Available | |

| PAMPA | Not Applicable | Data Not Available | Not Applicable |

This table shows the format for presenting permeability data. No such data is publicly available for 2-Pyrimidinamine, 4-propoxy-.

Computational and Theoretical Investigations of 2 Pyrimidinamine, 4 Propoxy

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the reactivity of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like 2-Pyrimidinamine, 4-propoxy-, DFT calculations, potentially using a functional like B3LYP with a basis set such as 6-31G*, can predict various molecular properties. These properties include optimized molecular geometry, vibrational frequencies, and electronic properties like dipole moment and polarizability.

Studies on related aminopyrimidine derivatives have successfully used DFT to determine these characteristics. For instance, research on other aminopyrimidines has employed DFT to analyze their structural and electronic properties, providing insights into their stability and reactivity. nih.govnih.gov These studies often compare the calculated properties with experimental data, where available, to validate the computational models. nih.gov

Table 1: Predicted Physicochemical Properties of 2-Pyrimidinamine, 4-propoxy- and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Topological Polar Surface Area (TPSA) (Ų) |

| 2-Pyrimidinamine, 4-propoxy- | C₇H₁₁N₃O | 153.18 | 67.89 |

| 2-Amino-4,6-dimethoxypyrimidine | C₆H₉N₃O₂ | 155.16 | 77.12 ambeed.com |

| 2-Pyrimidinamine, 4-chloro-6-methoxy- | C₅H₆ClN₃O | 159.57 | 67.89 nih.gov |

Data for 2-Pyrimidinamine, 4-propoxy- is predicted based on its structure, while data for related compounds is sourced from published studies.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and reactivity. nih.gov

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Molecular docking simulations could be employed to predict how 2-Pyrimidinamine, 4-propoxy- might interact with the active site of a biological target, such as an enzyme or a receptor. These simulations can predict the binding mode and estimate the binding affinity, providing valuable information for drug discovery.

For example, studies on other 2,4-disubstituted pyrimidine (B1678525) derivatives have successfully used molecular docking to identify potential inhibitors for targets like EGFR (Epidermal Growth Factor Receptor). nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Similarly, docking studies on novel aminopyrimidine derivatives have shown their potential as inhibitors of enzymes like histone deacetylase 2 (HDAC2). orientjchem.org

The 2-aminopyrimidine (B69317) scaffold is a common feature in many biologically active compounds. Virtual screening campaigns often use this scaffold to search large compound databases for potential new drug candidates. nih.gov By using 2-Pyrimidinamine, 4-propoxy- as a query, it would be possible to identify other molecules with similar structural features that might exhibit interesting biological activities. This approach has been successfully used to identify novel inhibitors for various protein targets.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Studies on other flexible molecules have shown that MD simulations can provide insights into the dominant conformations in solution, which is crucial for understanding how the molecule interacts with its biological target. nih.gov The simulations can also help in understanding the stability of the ligand-protein complexes identified through molecular docking.

Table 2: Key Computational Chemistry Techniques and Their Applications

| Technique | Application |

| Density Functional Theory (DFT) | Calculation of molecular properties like geometry and electronic structure. nih.govnih.gov |

| Frontier Molecular Orbital (FMO) Analysis | Prediction of reactivity and reaction pathways. nih.gov |

| Molecular Docking | Prediction of ligand-protein binding modes and affinities. nih.govorientjchem.org |

| Virtual Screening | Discovery of new lead compounds from large databases. nih.gov |

| Molecular Dynamics (MD) Simulations | Analysis of conformational changes and behavior in solution. nih.gov |

In Silico ADMET Prediction for Drug-Likeness and Pharmacokinetic Pre-assessment

In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical. The high attrition rates of drug candidates during costly clinical trials are frequently attributed to unfavorable pharmacokinetic profiles or unforeseen toxicity. wjarr.com To mitigate these risks and streamline the development process, computational, or in silico, ADMET prediction has emerged as an indispensable tool. wjarr.com These predictive models utilize the chemical structure of a molecule to forecast its ADMET characteristics, offering a rapid and cost-effective means to prioritize candidates with a higher probability of success. wjarr.comsifisheriessciences.com

For pyrimidine derivatives, a class of compounds with a broad spectrum of biological activities, in silico ADMET profiling is particularly valuable. siftdesk.orgmdpi.comnih.gov The structural diversity within this chemical family necessitates a systematic approach to evaluating their drug-like properties. One of the foundational frameworks for assessing drug-likeness is Lipinski's Rule of Five. sifisheriessciences.comresearchgate.net This rule establishes a set of physicochemical parameter thresholds that are commonly associated with good oral bioavailability. sifisheriessciences.commdpi.com Beyond this, a range of other pharmacokinetic properties, such as aqueous solubility, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like the cytochrome P450 (CYP) family, are routinely evaluated using computational methods. mdpi.comresearchgate.net

While specific experimental data for 2-Pyrimidinamine, 4-propoxy- is not publicly available, its ADMET profile can be predicted based on its structure, drawing parallels with other pyrimidine derivatives analyzed in computational studies. mdpi.comsamipubco.com The following table presents a hypothetical but plausible in silico ADMET prediction for 2-Pyrimidinamine, 4-propoxy-, based on parameters commonly assessed for similar compounds.

Table 1: Predicted ADMET Properties of 2-Pyrimidinamine, 4-propoxy- This table is for illustrative purposes, with values estimated based on typical predictions for pyrimidine derivatives.

| Parameter | Predicted Value | Significance |

| Physicochemical Properties | ||

| Molecular Weight | < 500 g/mol | Adheres to Lipinski's Rule of Five. wjarr.com |

| logP (Lipophilicity) | < 5 | Adheres to Lipinski's Rule of Five. siftdesk.org |

| Hydrogen Bond Donors | < 5 | Adheres to Lipinski's Rule of Five. wjarr.com |

| Hydrogen Bond Acceptors | < 10 | Adheres to Lipinski's Rule of Five. wjarr.com |

| Pharmacokinetic Properties | ||

| Aqueous Solubility | Moderately Soluble | Influences absorption and formulation. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Indicates potential for central nervous system effects. samipubco.com |

| Human Intestinal Absorption | High | Suggests good potential for oral bioavailability. mdpi.com |

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of specific isoforms (e.g., CYP2D6) | Predicts potential for drug-drug interactions. mdpi.com |

| Toxicity Prediction | ||

| hERG Inhibition | Low Risk | Reduced likelihood of cardiac toxicity. mdpi.com |

| Ames Mutagenicity | Predicted Non-mutagenic | Indicates a lower probability of being carcinogenic. |

Cheminformatics and Data Mining on Pyrimidine-Based Chemical Spaces

Cheminformatics and data mining are powerful disciplines that leverage computational techniques to analyze and navigate the vastness of chemical space. For a privileged scaffold like pyrimidine, which forms the core of numerous approved drugs and biologically active molecules, these approaches are instrumental in uncovering novel structure-activity relationships (SAR) and designing new compounds with desired properties. nih.govmdpi.com

The exploration of pyrimidine-based chemical spaces often begins with the calculation of molecular descriptors. mdpi.com These are numerical values that encode different aspects of a molecule's structure, including its topology, geometry, and electronic properties. scielo.brscirp.org By analyzing large libraries of pyrimidine derivatives and their associated biological activities, researchers can develop Quantitative Structure-Activity Relationship (QSAR) models. nih.govdergipark.org.tr QSAR models are mathematical equations that correlate molecular descriptors with biological activity, providing predictive power for newly designed compounds. siftdesk.orgnih.gov These models can be linear, as in Multiple Linear Regression (MLR), or non-linear, as with Artificial Neural Networks (ANN), to capture complex relationships. nih.govscirp.org

Data mining techniques applied to pyrimidine databases can also identify key structural motifs responsible for specific biological effects. For instance, analyzing the distribution of substituents around the pyrimidine core can reveal which chemical groups are favored for a particular therapeutic target. Furthermore, chemoinformatic tools can assess the diversity and novelty of a set of compounds, often visualized through techniques like Principal Component Analysis (PCA), to ensure broad coverage of the relevant chemical space. siftdesk.org

The following table outlines some of the key cheminformatics descriptors that would be calculated for 2-Pyrimidinamine, 4-propoxy- to characterize its position within the broader pyrimidine chemical space and to serve as input for predictive models.

Table 2: Key Cheminformatics Descriptors for 2-Pyrimidinamine, 4-propoxy- This table presents examples of descriptors used in the analysis of pyrimidine derivatives.

| Descriptor Class | Specific Descriptor Example | Description |

| Topological Descriptors | Molecular Connectivity Index | Describes the branching and complexity of the molecular structure. |

| Balaban J Index | A distance-based topological index that correlates with various physicochemical properties. | |

| Electronic Descriptors | Dipole Moment | Measures the polarity of the molecule, influencing solubility and interactions. siftdesk.orgscirp.org |

| HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to chemical reactivity. siftdesk.orgdergipark.org.tr | |

| Physicochemical Descriptors | Molar Refractivity | Relates to molecular volume and polarizability. |

| Topological Polar Surface Area (TPSA) | Predicts membrane permeability and drug transport characteristics. scielo.br |

By employing these computational and theoretical methods, researchers can gain significant insights into the potential of 2-Pyrimidinamine, 4-propoxy- as a drug candidate and rationally design next-generation pyrimidine derivatives with improved therapeutic profiles.

Advanced Spectroscopic and Crystallographic Characterization of 2 Pyrimidinamine, 4 Propoxy

Single Crystal X-Ray Diffraction Studies for Solid-State Structural Elucidation

Currently, there is no publicly available single crystal X-ray diffraction data for 2-Pyrimidinamine, 4-propoxy-. The determination of its solid-state structure, including unit cell parameters, space group, and precise atomic coordinates, awaits future crystallographic studies. Such an investigation would be invaluable for understanding the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing of this molecule. For related aminopyrimidine compounds, crystallographic studies have been performed, revealing the planar nature of the pyrimidine (B1678525) ring and the involvement of the amino group in hydrogen bonding networks arxiv.org.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Conformation

Detailed multi-dimensional NMR data for 2-Pyrimidinamine, 4-propoxy- is not extensively reported in the scientific literature. However, based on the known principles of NMR spectroscopy and data from analogous aminopyrimidine structures, a theoretical analysis can be proposed. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyrimidine ring, the protons of the propoxy chain, and the amine protons. The chemical shifts would be influenced by the electron-donating effects of the amino and propoxy groups.

For substituted aminopyrimidines, it has been noted that primary amines at the 4-position can exhibit room-temperature line broadening effects in both ¹H and ¹³C NMR spectroscopy due to the presence of rotamers researchgate.net. This phenomenon could potentially be observed for 2-Pyrimidinamine, 4-propoxy- as well. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, would be essential to unambiguously assign all proton and carbon signals and to establish through-bond connectivities.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Pyrimidinamine, 4-propoxy- (Note: These are predicted values and require experimental verification)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine H-5 | 6.0 - 6.5 | 105 - 115 |

| Pyrimidine H-6 | 7.8 - 8.2 | 158 - 162 |

| NH₂ | 5.0 - 6.0 | - |

| O-CH₂ | 4.1 - 4.5 | 65 - 75 |

| CH₂-CH₃ | 1.6 - 2.0 | 20 - 30 |

| CH₃ | 0.8 - 1.2 | 10 - 15 |

| Pyrimidine C-2 | - | 160 - 165 |

| Pyrimidine C-4 | - | 165 - 170 |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Table 2: Predicted Mass Spectrometry Data for 2-Pyrimidinamine, 4-propoxy- (Note: These are predicted values and require experimental verification)

| Analysis | Predicted Value |

|---|---|

| Molecular Formula | C₇H₁₁N₃O |

| Exact Mass | 153.0902 |

| [M+H]⁺ | 154.0975 |

| Key MS/MS Fragments | Loss of propene (C₃H₆), Loss of propanol (B110389) (C₃H₈O) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

While specific infrared (IR) and Raman spectra for 2-Pyrimidinamine, 4-propoxy- have not been published, the expected vibrational modes can be predicted based on its functional groups. Vibrational spectroscopy is a powerful tool for identifying characteristic functional groups and studying intermolecular interactions mdpi.com. The IR and Raman spectra of aminopyrimidine derivatives typically show characteristic bands for N-H stretching of the amino group, C-H stretching of the alkyl and aromatic groups, C=N and C=C stretching of the pyrimidine ring, and C-O stretching of the ether linkage. A combined experimental and theoretical study on the related 2-amino-4-chloro-6-methoxypyrimidine has provided detailed assignments of its vibrational spectra nih.govresearchgate.net.

Table 3: Predicted Characteristic Vibrational Frequencies for 2-Pyrimidinamine, 4-propoxy- (Note: These are predicted values and require experimental verification)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretching (Amino) | 3300 - 3500 |

| C-H Stretching (Aromatic) | 3000 - 3100 |

| C-H Stretching (Aliphatic) | 2850 - 3000 |

| C=N, C=C Stretching (Ring) | 1500 - 1650 |

| N-H Bending (Amino) | 1580 - 1650 |

| C-O Stretching (Ether) | 1200 - 1300 |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analog Configuration

2-Pyrimidinamine, 4-propoxy- itself is not chiral and therefore would not exhibit a signal in circular dichroism (CD) or optical rotatory dispersion (ORD) spectroscopy. However, if a chiral center were introduced into the molecule, for example, by using a chiral propoxy substituent (e.g., a sec-butoxy group), the resulting chiral analogs would be amenable to analysis by these techniques. CD and ORD are powerful methods for determining the absolute configuration of chiral molecules. The sign and magnitude of the Cotton effect in the CD spectrum could be used to assign the stereochemistry of such chiral derivatives.

Analytical Methodologies for Research and Quality Control of 2 Pyrimidinamine, 4 Propoxy

Chromatographic Separation Techniques for Purity Profiling and Quantification

Chromatography is a cornerstone for the separation and quantification of 2-Pyrimidinamine, 4-propoxy- and its related impurities. The choice of technique is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and the presence of chiral centers in related substances.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the purity assessment and quantification of 2-Pyrimidinamine, 4-propoxy-. Due to the compound's polarity, attributed to the amino group and nitrogen atoms in the pyrimidine (B1678525) ring, reversed-phase HPLC (RP-HPLC) is the method of choice.

Method development for 2-Pyrimidinamine, 4-propoxy- typically involves the systematic optimization of several key parameters to achieve adequate resolution, peak shape, and analysis time. The retention of aminopyrimidine derivatives is influenced by the hydrophobicity of the stationary phase, the organic modifier in the mobile phase, and the pH of the mobile phase. researchgate.netnih.govbohrium.com

A typical starting point for method development would involve a C18 or C8 stationary phase, which provides the necessary hydrophobic interactions for the retention of the moderately polar 2-Pyrimidinamine, 4-propoxy-. The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The buffer is crucial for controlling the ionization state of the basic amino group and the pyrimidine ring nitrogens, thereby ensuring reproducible retention times and symmetrical peak shapes. A buffer pH in the range of 3-7 is commonly employed for the analysis of basic compounds like aminopyrimidines.

Table 1: Illustrative HPLC Method Parameters for 2-Pyrimidinamine, 4-propoxy- Analysis

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid acts as a buffer and ion-pairing agent, improving peak shape. Acetonitrile is a common organic modifier. |

| Gradient | 5% B to 95% B over 20 minutes | A gradient elution is suitable for separating impurities with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temp. | 30 °C | Temperature control ensures reproducible retention times. |

| Detection | UV at 275 nm | Based on the expected UV absorbance maximum for the substituted pyrimidine chromophore. |

| Injection Vol. | 10 µL | A typical injection volume for analytical scale HPLC. |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) can be a viable technique for the analysis of 2-Pyrimidinamine, 4-propoxy-, although its application is contingent on the compound's volatility and thermal stability. The presence of the polar amino group can lead to peak tailing and poor chromatographic performance on standard non-polar GC columns.

To overcome these challenges, derivatization is often a necessary step prior to GC analysis. The active hydrogen atoms of the amino group can be replaced with nonpolar functional groups, thereby increasing the volatility and reducing the polarity of the analyte. Common derivatization reagents for amines include silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or acylating agents.

Once derivatized, the resulting compound can be analyzed on a low- to mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. Detection is typically performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

Chiral Chromatography for Enantiomeric Purity Determination

While 2-Pyrimidinamine, 4-propoxy- is an achiral molecule, the assessment of enantiomeric purity is a critical consideration in pharmaceutical analysis, as chiral starting materials or impurities may be present. Chiral HPLC is the predominant technique for the separation of enantiomers. wvu.edu This is achieved by employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.comsigmaaldrich.com

For amine-containing compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.gov The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which collectively contribute to chiral recognition. nih.gov

The development of a chiral separation method would involve screening various polysaccharide-based columns with different mobile phases, typically consisting of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695). The addition of a small amount of an acidic or basic additive to the mobile phase can significantly improve peak shape and resolution for basic analytes. nih.gov

Spectrophotometric Methods for Concentration Determination in Solutions

UV-Vis spectrophotometry is a straightforward and robust method for determining the concentration of 2-Pyrimidinamine, 4-propoxy- in solution, provided that it is the only absorbing species present at the analytical wavelength. The pyrimidine ring, being an aromatic heterocycle, exhibits characteristic absorbance in the UV region. The presence of the amino and propoxy substituents will influence the position and intensity of the absorption maximum (λmax).

For 2-aminopyrimidine (B69317) derivatives, the λmax is typically in the range of 230-280 nm. The exact λmax for 2-Pyrimidinamine, 4-propoxy- would be determined experimentally by scanning a dilute solution of the pure compound across the UV spectrum. A quantitative method can then be developed by constructing a calibration curve of absorbance versus concentration at the determined λmax, following Beer's Law. This method is particularly useful for routine concentration checks and dissolution studies. In some cases, reaction with a chromogenic agent, such as p-benzoquinone, can be used to form a colored product with a visible λmax, which can enhance selectivity and sensitivity. nih.govresearchgate.net

Table 2: Hypothetical UV-Vis Spectrophotometric Data for 2-Pyrimidinamine, 4-propoxy-

| Concentration (µg/mL) | Absorbance at λmax (e.g., 275 nm) |

| 2 | 0.152 |

| 4 | 0.305 |

| 6 | 0.458 |

| 8 | 0.610 |

| 10 | 0.763 |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Identification and Quantification in Complex Matrices

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of 2-Pyrimidinamine, 4-propoxy- in complex matrices such as biological fluids or reaction mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. For 2-Pyrimidinamine, 4-propoxy-, an electrospray ionization (ESI) source in positive ion mode would be highly effective, as the amino group and pyrimidine nitrogens are readily protonated. The mass spectrometer provides the molecular weight of the parent compound and, through fragmentation analysis (MS/MS), can yield structural information for unequivocal identification. LC-MS is particularly valuable for impurity profiling, where it can detect and identify related substances at very low levels.

Gas Chromatography-Mass Spectrometry (GC-MS) , following derivatization as discussed previously, offers high chromatographic efficiency and definitive identification based on the mass spectrum of the derivatized analyte. The fragmentation patterns observed in electron ionization (EI) GC-MS are highly reproducible and can be compared against spectral libraries for confirmation of identity.

Electrochemical Methods for Detection and Redox Behavior Studies

Electrochemical methods can provide valuable insights into the redox behavior of 2-Pyrimidinamine, 4-propoxy- and can also be employed for its detection. Techniques such as cyclic voltammetry (CV) can be used to study the oxidation and reduction potentials of the molecule. The pyrimidine ring and the amino substituent are electroactive moieties.

In a typical CV experiment, a solution of the compound in a suitable solvent with a supporting electrolyte is subjected to a linearly swept potential at a working electrode. The resulting voltammogram would reveal the potentials at which the compound undergoes oxidation or reduction. This information is useful for understanding its electronic properties and potential metabolic fate. Electrochemical detectors can also be coupled with HPLC to provide a sensitive and selective means of detection for electroactive compounds.

Emerging Research Areas and Applications of 2 Pyrimidinamine, 4 Propoxy

Potential Applications in Materials Science (e.g., as a Ligand, Monomer, or Building Block)

The application of pyrimidine (B1678525) derivatives in materials science is an area of growing interest. Their nitrogen atoms can act as ligands for metal coordination, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, and electronics. Additionally, functionalized pyrimidines can serve as monomers for the synthesis of novel polymers.

There is a lack of specific research on the use of 2-Pyrimidinamine, 4-propoxy- in materials science. While it is conceivable that this compound could be used as a ligand or a monomer, no published studies were found to support this. The propoxy group could potentially influence the self-assembly properties and the final architecture of any resulting materials.

Utilization as a Chemical Probe or Reagent in Synthetic Organic Chemistry

Chemical probes are essential tools for studying biological processes. Molecules with specific and well-defined biological activities can be used to investigate the function of proteins and pathways. Given the prevalence of the 2-aminopyrimidine (B69317) scaffold in bioactive molecules, it is plausible that a derivative like 2-Pyrimidinamine, 4-propoxy- could be developed as a chemical probe. However, there is no evidence in the current literature of its use in this capacity.

In synthetic organic chemistry, 2-aminopyrimidines can serve as versatile building blocks for the synthesis of more complex heterocyclic systems. mdpi.com The amino and pyrimidine ring nitrogens offer multiple sites for further functionalization. Again, while the potential for 2-Pyrimidinamine, 4-propoxy- to be used as a synthetic reagent is clear, specific examples of its application are not documented.

Analysis of Intellectual Property Landscape and Academic Patent Trends Related to the Compound

A comprehensive analysis of the intellectual property landscape specifically for 2-Pyrimidinamine, 4-propoxy- is challenging due to the limited number of patents that explicitly claim this compound. While numerous patents claim broader classes of 2-amino-4-alkoxypyrimidine derivatives for various therapeutic applications, particularly as kinase inhibitors, the specific focus on the 4-propoxy variant is not a discernible trend.

The existing patent landscape for related compounds suggests a strong and ongoing interest from pharmaceutical companies in the 2-aminopyrimidine scaffold. However, without more specific data, a detailed analysis of patent trends, key players, and the timeline of innovation directly related to 2-Pyrimidinamine, 4-propoxy- cannot be accurately constructed.

Conclusion and Future Outlook for 2 Pyrimidinamine, 4 Propoxy Research

Synthesis of Key Research Findings and Contributions

The 2-aminopyrimidine (B69317) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. researchgate.net Its prominence is due to the nitrogen atoms' capacity for hydrogen bonding and dipole-dipole interactions, which facilitate strong binding to biological targets. ijpsjournal.com Research into its derivatives has yielded significant contributions across various therapeutic areas.

Key findings for the 2-aminopyrimidine class include the development of potent inhibitors for a range of enzymes and their application as therapeutic agents. For instance, derivatives have been successfully designed as anticancer agents, with several approved drugs like Imatinib and Abemaciclib featuring this core structure. nih.govresearchgate.net They have also shown significant promise as inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer. nih.govresearchgate.net Furthermore, extensive research has demonstrated the broad-spectrum antimicrobial, anti-inflammatory, and antiviral activities of this class of compounds. researchgate.netijpsjournal.comgsconlinepress.com

The versatility of the 2-aminopyrimidine core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. ijpsjournal.com Synthetic strategies, often involving the nucleophilic substitution of precursors like 2-amino-4,6-dichloropyrimidine (B145751), are well-documented, providing accessible routes to a diverse library of derivatives. nih.govmdpi.com

Table 1: Summary of Investigated Biological Activities of 2-Aminopyrimidine Derivatives

| Derivative Class/Example | Biological Activity / Target | Key Findings | Reference |

|---|---|---|---|

| Phenylaminopyrimidines | Anticancer (e.g., Imatinib) | Forms the basis of successful kinase inhibitor drugs. | researchgate.net |

| Substituted 2-aminopyrimidines | β-Glucuronidase Inhibition | Identified potent inhibitors, significantly more active than the standard. | nih.gov |

| 4-indolyl-2-arylaminopyrimidines | Anti-inflammatory (Acute Lung Injury) | Showed potent inhibition of inflammatory factors (IL-6, IL-8). | nih.gov |

| 2-Arylamino-4-aryl-pyrimidines | PAK1 Kinase Inhibition | A lead compound showed potent PAK1 inhibition and anti-proliferative activity in colon cancer cells. | nih.gov |

| Various Derivatives | Antimicrobial | Demonstrated broad-spectrum activity against various bacterial and fungal pathogens. | ijpsjournal.comnih.gov |

| 2,4-Diaminopyrimidine (B92962) Derivatives | Anti-tubercular (mt-DHFR inhibition) | Designed to target the glycerol binding site of Mycobacterium tuberculosis DHFR. | mdpi.com |

Identification of Remaining Challenges and Unaddressed Research Questions

Despite the wealth of data on 2-aminopyrimidine derivatives, significant gaps in knowledge and challenges remain, particularly concerning the specific compound 2-Pyrimidinamine, 4-propoxy-.

The most immediate challenge is the lack of specific data for this molecule. Its synthesis, physicochemical properties, and biological activity profile are largely unexplored. Consequently, a series of fundamental research questions need to be addressed:

Synthesis and Characterization: What is the most efficient, scalable, and cost-effective synthetic route to produce high-purity 2-Pyrimidinamine, 4-propoxy-?

Biological Activity Profile: What is the full spectrum of its biological activity? Does it exhibit anticancer, antimicrobial, anti-inflammatory, or other therapeutic properties characteristic of the 2-aminopyrimidine class?

Molecular Targets: What are the specific enzymes, receptors, or signaling pathways that 2-Pyrimidinamine, 4-propoxy- interacts with? Identifying its molecular targets is crucial for understanding its mechanism of action.

Structure-Activity Relationship (SAR): How does the 4-propoxy group specifically influence the compound's activity and selectivity compared to other alkoxy or aryl substitutions at the same position? rsc.org

A broader challenge in the field is overcoming drug resistance mechanisms. mdpi.com As with other pharmacologically active scaffolds, pathogens and cancer cells can develop resistance, necessitating the design of new derivatives that can circumvent these issues. Furthermore, optimizing the pharmacokinetic and toxicological profiles of lead compounds remains a persistent hurdle in the drug development pipeline. nih.gov

Proposed Directions for Future Research and Innovation for 2-Pyrimidinamine, 4-propoxy-

Future research on 2-Pyrimidinamine, 4-propoxy- should be systematic, building from foundational studies to more complex preclinical evaluations. The following directions are proposed:

Chemical Synthesis and Library Development: The initial focus should be on establishing and optimizing a robust synthetic pathway for 2-Pyrimidinamine, 4-propoxy-. Subsequently, a library of related analogs should be created by modifying the propoxy group and introducing various substituents at other positions of the pyrimidine (B1678525) ring to facilitate comprehensive SAR studies. nih.govnih.gov

Broad-Spectrum Biological Screening: The compound and its synthesized analogs should undergo extensive in vitro screening against a diverse panel of targets. This should include assays for anticancer activity against various cell lines, antimicrobial activity against clinically relevant pathogens, and inhibitory activity against key enzymes such as kinases and β-glucuronidase. mdpi.comnih.gov